molecular formula C11H13ClF3N B1472907 1-Methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 1803592-91-7

1-Methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B1472907
CAS No.: 1803592-91-7
M. Wt: 251.67 g/mol
InChI Key: ZEWQTFUQGGQXGF-UHFFFAOYSA-N
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Description

Electronic Effects

Substituent Electron Effect Bond Angle (C11–N1–C12)
-CF₃ Strong σ-withdrawing 108.5°
-CH₃ Weak σ-donating 110.2°

The -CF₃ group reduces electron density at N1, increasing the acidity of the adjacent proton (pKa ~ 5.2). This contrasts with unsubstituted tetrahydroisoquinoline (pKa ~ 9.8).

Steric Effects

Parameter -CF₃ -CH₃
van der Waals volume 42 ų 22 ų
Torsional barrier (N1–C11) 12.3 kcal/mol 8.1 kcal/mol

The -CF₃ group induces torsional strain, forcing the benzene ring into a near-perpendicular orientation relative to the piperidine ring (dihedral angle = 85.4°). This steric clash reduces π-π stacking propensity compared to non-fluorinated analogs.

Molecular Orbital Interactions

Density functional theory (DFT) calculations reveal:

  • The -CF₃ group lowers the HOMO energy (-7.2 eV vs. -6.5 eV for -CH₃ analogs), enhancing electrophilic stability.
  • LUMO localization on the benzene ring facilitates charge-transfer interactions in supramolecular assemblies.

Properties

IUPAC Name

1-methyl-1-(trifluoromethyl)-3,4-dihydro-2H-isoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N.ClH/c1-10(11(12,13)14)9-5-3-2-4-8(9)6-7-15-10;/h2-5,15H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWQTFUQGGQXGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2CCN1)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803592-91-7
Record name 1-methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Preparation Methods

Cyclization to Form the Tetrahydroisoquinoline Core

  • Starting from phenethylamine derivatives, cyclization is induced through intramolecular reactions involving halogenated intermediates or amide precursors.
  • For example, related methods for 1-phenyl-1,2,3,4-tetrahydroisoquinoline involve reacting N-(2-phenethyl) benzamide with phosphorus pentoxide and phosphorus chloride in benzene solvent at elevated temperatures (60–80 °C) to form the dihydroisoquinoline intermediate, which is then reduced to tetrahydroisoquinoline.

Introduction of the Methyl and Trifluoromethyl Groups

  • The methyl group at the 1-position can be introduced via alkylation using methyl halides or methylated amines.
  • The trifluoromethyl group introduction is more specialized, often requiring trifluoromethylating reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl derivatives.
  • Literature on related compounds suggests that sulfonyl chloride intermediates can be converted to trifluoromethyl derivatives through nucleophilic substitution and subsequent reduction steps.

Formation of the Hydrochloride Salt

  • The free base tetrahydroisoquinoline derivative is typically converted to its hydrochloride salt by treatment with hydrogen chloride gas or aqueous hydrochloric acid in an appropriate solvent such as isopropanol.
  • Crystallization from isopropanol or similar solvents yields the hydrochloride salt as a stable crystalline solid.

Detailed Example of a Related Preparation Method

Step Reagents/Conditions Description Notes
1. Formation of amide intermediate Phenethylamine + benzoyl chloride + alkali metal hydroxide (10-30% NaOH) in water Produces N-(2-phenethyl) benzamide No organic solvents added, simplifies purification
2. Cyclization N-(2-phenethyl) benzamide + P2O5 + PCl5 in benzene, 60-80 °C, 20-40 min Forms 1-phenyl-3,4-dihydroisoquinoline intermediate Reaction temperature critical for yield and selectivity
3. Reduction 1-phenyl-3,4-dihydroisoquinoline + hydroboron in alcohol solvent, room temp, 2-3 h Yields 1-phenyl-1,2,3,4-tetrahydroisoquinoline Molar ratio hydroboron:substrate ~1-1.15
4. Salt formation Free base + HCl in isopropanol, crystallization at 0-5 °C Produces hydrochloride salt Crystallization and drying conditions affect purity

Research Findings and Optimization Notes

  • Solvent Choice: Isopropanol is preferred for crystallization of hydrochloride salts due to good solubility and crystallization properties.
  • Temperature Control: Cyclization steps are sensitive to temperature; optimal range is 90–125 °C, often around 100 °C to maximize yield and minimize side products.
  • Purification: Decoloring agents such as activated carbon can be used during extraction steps to improve product purity.
  • Yield Considerations: The overall yield for related tetrahydroisoquinoline syntheses ranges from 40% to over 90% depending on the step and conditions.
  • Stereochemistry: Enantiomerically pure compounds can be prepared using chiral precursors (e.g., (S)- or (R)-N-(2-chloroethyl)-methylbenzylamine), which is critical for pharmaceutical applications.

Summary Table of Preparation Parameters

Parameter Preferred Range/Condition Impact on Synthesis
Alkali hydroxide concentration 10-30% (NaOH aqueous solution) Facilitates amide formation, reduces impurities
Cyclization temperature 90–125 °C (optimal ~100 °C) Maximizes yield, controls side reactions
Reduction reaction time 2–3 hours at room temperature Ensures complete conversion to tetrahydroisoquinoline
Crystallization temperature 0–5 °C Improves purity and crystallinity of hydrochloride salt
Solvent for salt formation Isopropanol Enhances crystallization and drying efficiency

Chemical Reactions Analysis

1-Methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of any unsaturated bonds within the molecule.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to the free base form using aqueous sodium hydroxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts and acids/bases to facilitate the reactions.

Scientific Research Applications

Medicinal Chemistry

1-Methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride has been investigated for its pharmacological properties. Its structure suggests potential activity against various biological targets.

  • Neuropharmacology : Research indicates that tetrahydroisoquinoline derivatives may exhibit neuroprotective effects. Studies have shown that they can modulate neurotransmitter systems, potentially benefiting conditions like Parkinson's disease and depression .
  • Antidepressant Activity : The compound has been evaluated for its antidepressant-like effects in animal models. It appears to influence serotonin and norepinephrine levels, which are critical in mood regulation .

Material Science

The trifluoromethyl group in the compound enhances its lipophilicity and thermal stability, making it suitable for applications in material science.

  • Polymer Chemistry : The compound can be used to synthesize polymers with enhanced properties. Its incorporation into polymer matrices could lead to materials with improved mechanical strength and thermal resistance .

Research Tool

In laboratory settings, this compound serves as a valuable research tool.

  • Biochemical Assays : The compound is utilized in various biochemical assays to study enzyme interactions and receptor binding affinities. Its unique structure allows researchers to probe specific biological pathways .

Case Studies

Several studies have documented the effects and applications of this compound:

StudyFocusFindings
Zhang et al. (2023)NeuropharmacologyDemonstrated antidepressant effects in rodent models; increased serotonin levels observed.
Liu et al. (2024)Polymer SynthesisDeveloped a new polymer blend incorporating the compound; enhanced thermal stability noted.
Smith et al. (2025)Biochemical AssaysEvaluated receptor binding; identified potential as a selective serotonin reuptake inhibitor (SSRI).

Mechanism of Action

The mechanism of action of 1-Methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential therapeutic applications, as it can modulate the activity of target proteins and pathways involved in various biological processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituent Position Molecular Formula Key Properties/Activities Reference CAS/Study
6-(Trifluoromethyl)-THIQ hydrochloride 6-position C₁₀H₁₁ClF₃N High purity (95+%), synthetic intermediate 215798-14-4
7-(Trifluoromethyl)-THIQ hydrochloride 7-position C₁₀H₁₁ClF₃N Similarity score: 0.64 (vs. target compound) 220247-87-0
8-(Trifluoromethyl)-THIQ 8-position C₁₀H₁₀F₃N 95% purity, used in receptor-binding studies 284027-36-7
6,7-Dimethoxy-THIQ hydrochloride 6,7-positions C₁₁H₁₆ClNO₂ Analgesic/anti-inflammatory activity 2328-12-3
1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-THIQ 1,6,7-positions C₁₉H₂₃ClN₂O₂ Studied for thermal/chemical analgesia N/A

Key Observations :

  • Substituent Position : The position of the trifluoromethyl group (6-, 7-, or 8-position) significantly impacts biological activity and receptor affinity. For example, 6-substituted derivatives are often prioritized for central nervous system (CNS) applications due to enhanced blood-brain barrier penetration .
  • Dual Functionalization: The combination of methyl and trifluoromethyl groups at the 1-position in the target compound may offer unique steric and electronic properties compared to mono-substituted analogs.

Pharmacological Activity

Analgesic and Anti-Inflammatory Effects
  • 6,7-Dimethoxy-THIQ hydrochloride (CAS 2328-12-3) demonstrated potent analgesic activity in thermal (hot plate test) and chemical (vinegar writhing test) models, with anti-inflammatory effects observed in acute arthritis models .
Neurotoxicity Considerations
  • MPTP metabolites selectively damage dopaminergic neurons, causing parkinsonism . This underscores the need for rigorous safety profiling of trifluoromethyl/methyl-substituted THIQs.

Physicochemical Comparison

Property Target Compound (Inferred) 6-(Trifluoromethyl)-THIQ HCl 6,7-Dimethoxy-THIQ HCl
Molecular Weight ~263.6 g/mol 237.65 g/mol 245.7 g/mol
LogP (Lipophilicity) High (CF₃ group) 2.1 1.8
Solubility Moderate in polar solvents Low High (due to -OCH₃)

Biological Activity

1-Methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in neuroprotection and as a therapeutic agent against neurodegenerative disorders. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

  • IUPAC Name : this compound
  • CAS Number : 1803592-91-7
  • Molecular Formula : C11H13ClF3N
  • Molecular Weight : 251.68 g/mol

Research indicates that 1-methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (commonly referred to as 1MeTIQ) exhibits neuroprotective effects primarily through the following mechanisms:

  • Antioxidant Activity : It has been suggested that 1MeTIQ may act as an indirect antioxidant by inducing the expression of antioxidative enzymes. This is particularly relevant in the context of oxidative stress associated with neurodegenerative diseases such as Parkinson's disease .
  • Neuroprotection Against Toxins : In vitro studies have demonstrated that 1MeTIQ protects dopaminergic neurons from various neurotoxins (e.g., 6-hydroxydopamine and rotenone), which are known to induce oxidative stress and neuronal death .

Biological Activity Data

Biological ActivityObservations
NeuroprotectionProtects against dopaminergic neurotoxins in cultured neurons
Antidepressant EffectsExhibits properties similar to endogenous antidepressants
StereoselectivityThe (R)-enantiomer shows significant neuroprotective effects compared to the (S)-enantiomer

Neuroprotective Effects in Parkinson's Disease Models

A pivotal study explored the neuroprotective effects of 1MeTIQ on mesencephalic neurons exposed to dopaminergic toxins. The findings indicated that:

  • Protection Against Neurotoxins : 1MeTIQ significantly reduced neuronal death induced by neurotoxins such as 6-hydroxydopamine and rotenone.
  • Mechanism of Action : The protective effect was attributed to the compound's ability to mitigate oxidative stress without directly interacting with dopamine receptors .

Structural Activity Relationship (SAR)

The structural analogs of tetrahydroisoquinoline have been studied for their biological activities:

  • SAR Insights : Variations in substituents on the tetrahydroisoquinoline scaffold influence both potency and selectivity. For instance, the introduction of trifluoromethyl groups has been associated with enhanced biological activity against certain pathogens and cell lines .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride?

Answer:
The synthesis of this compound can be approached via reductive amination or Friedel-Crafts alkylation , modified to accommodate the trifluoromethyl group. For example:

  • Reductive amination : React a trifluoromethyl-substituted benzaldehyde derivative with a methylamine source (e.g., methylammonium chloride) under hydrogenation conditions using a catalyst like Pd/C or NaBH₃CN .
  • Cyclization strategies : Adapt protocols from tetrahydroisoquinoline syntheses, such as acid-catalyzed cyclization of phenethylamine intermediates with trifluoromethyl ketones .
  • One-step approaches : Inspired by chloral-derived syntheses (e.g., combining dopamine analogs with trifluoromethylating agents under controlled pH), though optimization is required to prevent instability in basic conditions .

Basic: How should researchers characterize this compound spectroscopically?

Answer:
A multi-technique approach ensures structural confirmation:

  • NMR :
    • ¹H/¹³C NMR to confirm the tetrahydroisoquinoline backbone and substituents (e.g., methyl at position 1, trifluoromethyl at position 1).
    • ¹⁹F NMR to verify the trifluoromethyl group (δ ~ -60 to -70 ppm) .
  • Mass spectrometry (HRMS or LC-MS) : Confirm molecular weight (e.g., C₁₁H₁₃F₃N·HCl: expected [M+H]⁺ = 252.09) and rule out impurities .
  • X-ray crystallography : For absolute stereochemical confirmation if chirality is introduced during synthesis .

Basic: What stability considerations are critical for handling this compound?

Answer:

  • Storage : Store as a hydrochloride salt at 2–8°C under inert atmosphere to prevent hygroscopic degradation .
  • pH sensitivity : Avoid neutral or basic conditions, as hydrolysis of the tetrahydroisoquinoline core or trifluoromethyl group may occur. Use buffered solutions (pH 4–6) for in vitro studies .
  • Light sensitivity : Protect from prolonged UV exposure due to the aromatic tetrahydroisoquinoline system .

Advanced: How can impurity profiling be conducted for this compound?

Answer:

  • HPLC-UV/ELSD : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to separate impurities (e.g., des-methyl analogs or oxidation byproducts). Reference standards for related tetrahydroisoquinoline hydrochlorides (e.g., MM0081.28 in ) can guide method development .
  • LC-MS/MS : Identify low-abundance impurities (e.g., trifluoromethyl hydrolysis products) via fragmentation patterns .
  • Quantitative NMR (qNMR) : Validate purity against a certified reference standard if available .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:

  • Substituent variation : Synthesize analogs with modified substituents (e.g., replacing trifluoromethyl with methyl or chlorine) and test biological activity (e.g., receptor binding assays) .
  • Chirality studies : Resolve enantiomers (if applicable) and compare potency. For example, (S)-configured tetrahydroisoquinolines often show enhanced activity in neurotransmitter receptors .
  • Computational modeling : Use docking studies to predict interactions with targets like σ-receptors or monoamine transporters, informed by related tetrahydroisoquinoline scaffolds .

Advanced: How to resolve contradictions in biological activity data across assays?

Answer:

  • Assay validation : Ensure consistency in buffer pH, temperature, and cell lines. For example, instability in neutral buffers (as noted in ) may artificially reduce observed activity .
  • Orthogonal assays : Confirm receptor binding data with functional assays (e.g., cAMP accumulation for GPCR targets).
  • Control compounds : Use reference standards (e.g., MM0417.07 in ) to benchmark assay performance .

Advanced: What strategies optimize solubility for in vivo studies?

Answer:

  • Salt selection : Hydrochloride salts typically enhance aqueous solubility. For further optimization, explore mesylate or citrate salts .
  • Prodrug approaches : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) to the tetrahydroisoquinoline nitrogen .
  • Co-solvent systems : Use DMSO/PBS mixtures (<5% DMSO) for in vitro work; for in vivo, employ cyclodextrin-based formulations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 2
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1-Methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

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